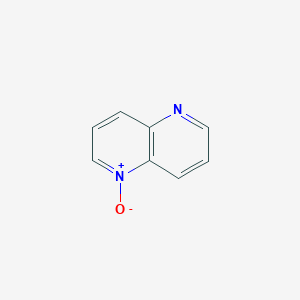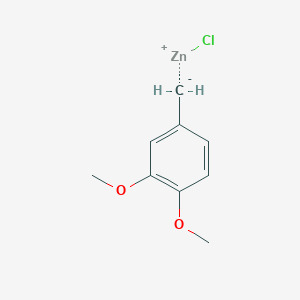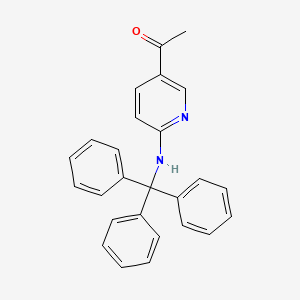
2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide
Übersicht
Beschreibung
2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide: is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide typically involves the following steps :
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized using acetic anhydride to form the quinazolinone core.
Acetohydrazide Formation: The quinazolinone core is then reacted with chloroacetic acid to introduce the acetohydrazide moiety. This reaction is typically carried out in the presence of a base such as sodium hydroxide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The acetohydrazide moiety can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced forms of the compound, and various substituted derivatives depending on the electrophile used .
Wissenschaftliche Forschungsanwendungen
2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent.
Cancer Research: Quinazolinone derivatives, including this compound, are investigated for their anticancer properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and enzyme activities.
Industrial Applications: It is explored for use in the synthesis of other bioactive compounds and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide involves its interaction with specific molecular targets:
Antibacterial Activity: The compound binds to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting their function and leading to cell lysis.
Anticancer Activity: It can inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases and topoisomerases, thereby inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenyl-3,4-dihydro-4-oxoquinazolin-3-ylacetohydrazide: This compound has similar structural features and exhibits comparable biological activities.
Quinoxaline Derivatives: These compounds share a similar heterocyclic core and are known for their antibacterial and anticancer properties.
Uniqueness
2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide is unique due to its specific acetohydrazide moiety, which enhances its biological activity and allows for further functionalization. This makes it a versatile compound for drug development and other scientific research applications .
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-3-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-13-9(15)5-14-6-12-8-4-2-1-3-7(8)10(14)16/h1-4,6H,5,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSZYGWXPMKCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352568 | |
| Record name | 2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67067-01-0 | |
| Record name | 2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-hydroxyethyl)pentanamide](/img/structure/B1604630.png)
![2,3-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1604634.png)
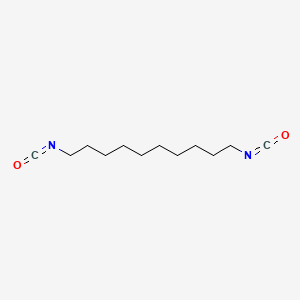
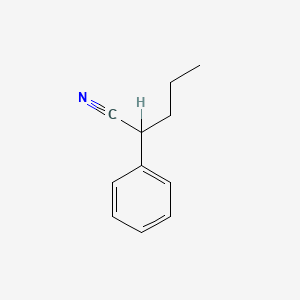
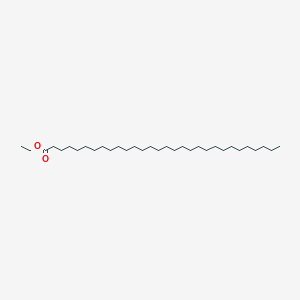
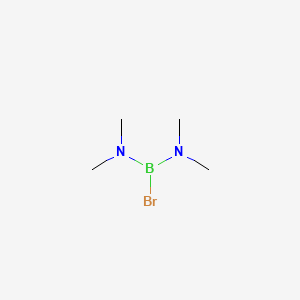
![Spiro[5.5]undeca-1,8-dien-3-one](/img/structure/B1604640.png)

![1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B1604642.png)
